molecular formula C8H18N2O B1526995 (R)-2-(4-Aminopiperidin-1-yl)propan-1-ol CAS No. 1217790-45-8

(R)-2-(4-Aminopiperidin-1-yl)propan-1-ol

Cat. No.: B1526995
CAS No.: 1217790-45-8
M. Wt: 158.24 g/mol
InChI Key: GPOLLRCCGUJYNK-SSDOTTSWSA-N
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Description

(R)-2-(4-Aminopiperidin-1-yl)propan-1-ol is a chiral organic compound with the molecular formula C8H18N2O, serving as a valuable, enantiomerically pure building block in medicinal chemistry and pharmaceutical research . Its structure incorporates both a piperidine ring, substituted with a primary amine at the 4-position, and a propanol chain with a stereogenic center, creating a multifunctional scaffold for the synthesis of more complex molecules . This chiral amino alcohol derivative is of significant interest in the design and development of novel bioactive molecules, particularly as a key synthetic intermediate for potential therapeutics. Researchers utilize this compound as a precursor in synthesizing modulators of biological targets. For instance, structurally related 4-aminopiperidine derivatives have been explored as modulators of cell adhesion pathways, which are relevant in various disease states . Furthermore, the 4-aminopiperidine motif is a common feature in compounds investigated for their effects on gastrointestinal motility . The presence of both hydrogen bond donor and acceptor groups within the molecule facilitates interactions with enzymatic targets, making it a versatile intermediate for creating potential kinase inhibitors, where amino alcohol functionalities have been shown to generate critical polar interactions within the catalytic cavity of kinase receptors . This compound is provided as a high-purity solid or liquid for research applications. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or consumer product. It is strictly for use in controlled laboratory settings by qualified professionals. Not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(2R)-2-(4-aminopiperidin-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-7(6-11)10-4-2-8(9)3-5-10/h7-8,11H,2-6,9H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOLLRCCGUJYNK-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)N1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Substituents Applications/Significance Safety/Toxicity Notes
(R)-2-(4-Aminopiperidin-1-yl)propan-1-ol C8H18N2O 4-Aminopiperidine, (R)-propanol CNS drug intermediate (hypothesized) Limited toxicological data
Benzyl 4-aminopiperidine-1-carboxylate C13H18N2O2 Benzyl ester, 4-aminopiperidine Synthetic intermediate Toxicity not fully studied
(R)-2-Aminopropan-1-ol (D-Alaninol) C3H9NO Primary amino group, (R)-propanol Laboratory research Lab use only; not for drug/household
(R)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol C8H10ClIN2O Halogenated pyridine, (R)-propanol Pharmaceutical intermediate No specific hazards listed
(R)-2-(2-Methoxy-4-methylphenyl)propan-1-ol C11H16O2 Aryl group, (R)-propanol Sesquiterpene synthesis (antioxidants) Enzymatic synthesis optimized

Functional and Pharmacological Differences

  • Piperidine vs. Piperidine’s basicity and conformational flexibility may improve binding to amine receptors or ion channels .
  • Stereochemical Impact : The (R)-configuration in all listed compounds ensures enantioselective activity. For example, (R)-2-aryl-propan-1-ols are precursors to sesquiterpenes with antioxidant properties, while the (R)-configuration in the target compound may optimize receptor affinity .
  • Safety Profiles: Benzyl 4-aminopiperidine-1-carboxylate and the target compound lack thorough toxicological data, whereas (R)-2-aminopropan-1-ol (a simpler analog) is restricted to lab use due to undefined drug safety .

Preparation Methods

Synthesis of the Chiral 3-Aminopiperidine Core

A critical intermediate in the synthesis of (R)-2-(4-aminopiperidin-1-yl)propan-1-ol is the chiral 3-aminopiperidine or its derivatives, such as (R)-3-aminopiperidin-2-one hydrochloride. The preparation of this intermediate typically involves:

  • Starting Material: (R)-methyl 2,5-diaminopentanoate dihydrochloride.
  • Base Treatment: Reaction with sodium methoxide in methanol at low temperatures (-10°C to 0°C) to form (R)-3-aminopiperidin-2-one.
  • Acidification: Subsequent treatment with hydrochloric acid in methanol to yield the hydrochloride salt of (R)-3-aminopiperidin-2-one.
  • Reduction: Lithium aluminum hydride (LiAlH4) is used to reduce the lactam intermediate to the corresponding aminopiperidine dihydrochloride salt.

Key Reaction Conditions:

Step Reagents & Conditions Temperature Range Equivalents Used Solvent(s) Notes
(i) Sodium methoxide (1.5–3 eq) -10°C to 0°C 1 eq of methyl 2,5-diaminopentanoate dihydrochloride Methanol Formation of (R)-3-aminopiperidin-2-one
(ii) Hydrochloric acid (1.0–1.5 eq) 0°C to 20°C 1 eq of intermediate Methanol / methyl tert-butyl ether Formation of hydrochloride salt
(iii) Lithium aluminum hydride (1.5–2.0 eq) 25°C to 35°C 1 eq of hydrochloride salt Tetrahydrofuran (THF) Reduction to (R)-3-aminopiperidine dihydrochloride

This method is scalable to kilogram quantities, with careful control of temperature and stoichiometry to maintain stereochemical integrity and yield.

Introduction of the Propanol Side Chain

The transformation of the aminopiperidine core to this compound involves the attachment of the chiral propanol moiety at the nitrogen atom of the piperidine ring. This can be achieved by:

  • N-Alkylation of the aminopiperidine with a suitable chiral epoxide or halohydrin derivative of propan-1-ol.
  • Stereoselective control is maintained by using enantiomerically pure starting materials or chiral catalysts.

While explicit detailed protocols for this exact N-alkylation step are less frequently published, analogous methods in the literature for similar aminopiperidine derivatives involve:

  • Reaction of the aminopiperidine with (R)-epichlorohydrin or (R)-glycidol under basic conditions.
  • Use of mild bases such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, DMSO).
  • Temperature control to avoid racemization or side reactions.

Diastereoselective and Enantioselective Synthetic Strategies

A notable synthetic approach reported in the literature for related 3-aminopiperidine derivatives involves:

  • Cuprate Addition: Diastereoselective conjugate addition of organocuprates to α,β-unsaturated esters to form 4-substituted-3-aminopiperidin-2-ones.
  • Reductive Amination: Subsequent racemization-free reductive amination to install the amino group while preserving stereochemistry.

This methodology has been successfully applied to synthesize conformationally constrained peptides and related aminopiperidine compounds, demonstrating high stereoselectivity and functional group tolerance.

Summary Table of Preparation Steps

Preparation Stage Key Reagents/Conditions Purpose/Transformation Yield/Outcome
Formation of (R)-3-aminopiperidin-2-one Sodium methoxide in methanol, low temp (-10°C to 0°C) Cyclization and formation of lactam intermediate High yield, stereoselective
Hydrochloride salt formation Hydrochloric acid in methanol, 0–20°C Salt formation for isolation and purification Efficient isolation by filtration
Reduction to aminopiperidine Lithium aluminum hydride in THF, 25–35°C Reduction of lactam to aminopiperidine High purity, scalable
N-Alkylation with chiral propanol derivative Chiral epoxide or halohydrin, base, polar aprotic solvent Introduction of (R)-2-propanol side chain Stereoselective, moderate to high yield
Diastereoselective addition and reductive amination Organocuprate addition; reductive amination Installation of substituents with stereocontrol High stereoselectivity

Research Findings and Notes

  • The use of lithium aluminum hydride requires careful temperature control (25–35°C) to prevent over-reduction or decomposition.
  • Sodium methoxide equivalents and reaction temperature critically influence the cyclization yield and stereochemical purity of the lactam intermediate.
  • The hydrochloride salt form of the aminopiperidine intermediate facilitates isolation and purification by simple filtration, improving scalability.
  • Diastereoselective cuprate addition coupled with reductive amination offers a racemization-free route to functionalized aminopiperidines, which can be adapted for this compound synthesis.
  • The stereochemistry at the propanol side chain is preserved by using enantiomerically pure starting materials or chiral catalysts during N-alkylation.

Q & A

Q. Table 1: Structure-Activity Relationships of Key Analogs

CompoundModificationBioactivity (IC50_{50}, nM)Selectivity Ratio (Target/Off-Target)
This compoundParent compound150 ± 101:5
4-Fluoro analog-F at C490 ± 51:3
3-Methoxy analog-OCH3_3 at C3220 ± 151:10

Safety and Compliance

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles.
  • Ventilation : Fume hoods for synthesis/purification steps (≥0.5 m/s airflow).
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-2-(4-Aminopiperidin-1-yl)propan-1-ol
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(R)-2-(4-Aminopiperidin-1-yl)propan-1-ol

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